

1-Bromo-2-methylpropan-2-amine CAS number lookup

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Compound of Interest

Compound Name: **1-Bromo-2-methylpropan-2-amine**

Cat. No.: **B13300167**

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An In-depth Technical Guide to **1-Bromo-2-methylpropan-2-amine** and its Isomer

Disclaimer: This technical guide addresses the query for **1-Bromo-2-methylpropan-2-amine**. It is important to note that publicly available scientific literature on this specific compound is limited. The CAS number identified is for its hydrobromide salt. In contrast, its structural isomer, 2-Bromo-2-methylpropan-1-amine hydrobromide, is more extensively documented. Therefore, this guide provides the available data for the requested compound and subsequently offers a comprehensive overview of its better-documented isomer to serve as a valuable resource for researchers, scientists, and drug development professionals.

1-Bromo-2-methylpropan-2-amine

1-Bromo-2-methylpropan-2-amine is a primary amine with a bromine substituent. The majority of available data pertains to its hydrobromide salt.

Chemical Identification and Properties

The following table summarizes the key identification and physicochemical properties of **1-Bromo-2-methylpropan-2-amine** and its hydrobromide salt.

Property	Value	Citation(s)
IUPAC Name	1-Bromo-2-methylpropan-2-amine	[1]
CAS Number (HBr Salt)	13892-97-2	[2] [3] [4]
Molecular Formula	C ₄ H ₁₀ BrN	[1]
Molecular Weight	152.03 g/mol	[1]
Molecular Formula (HBr Salt)	C ₄ H ₁₁ Br ₂ N	[2] [3] [4]
Molecular Weight (HBr Salt)	232.94 g/mol	[2]
Melting Point (HBr Salt)	184-186 °C	
InChI Key (HBr Salt)	SWSWNZVDRPLRSI-UHFFFAOYSA-N	[2]
Canonical SMILES (HBr Salt)	CC(C)(CBr)N.Br	[3]

Reactivity and Applications

1-Bromo-2-methylpropan-2-amine hydrobromide is recognized for its potential in organic synthesis due to the presence of both a primary amine and a primary bromide.[\[2\]](#) The amine group can undergo reactions such as reductive amination to form secondary or tertiary amines, while the bromine atom can be substituted by various nucleophiles.[\[2\]](#) However, specific, detailed experimental protocols and applications in drug development are not well-documented in the public domain.

Isomer Focus: 2-Bromo-2-methylpropan-1-amine Hydrobromide

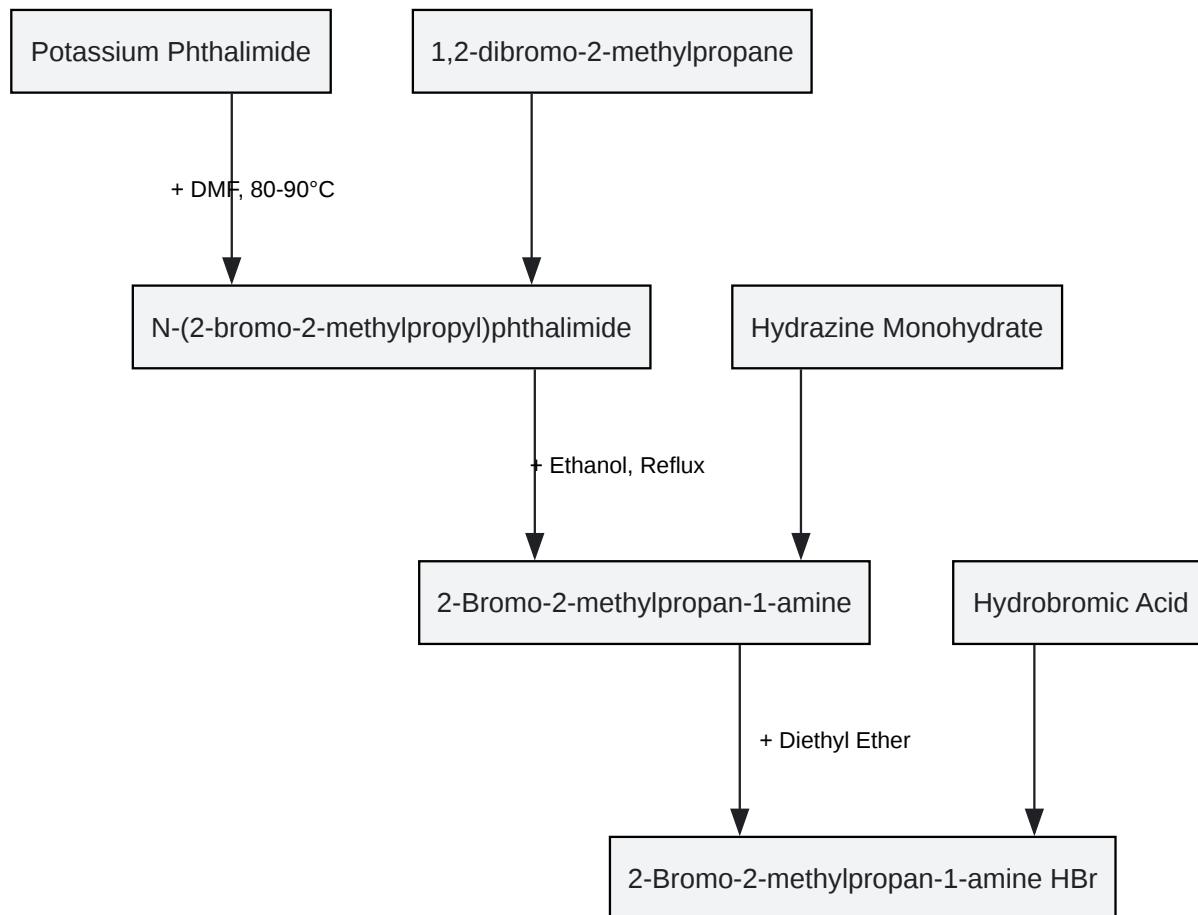
In contrast to the limited data on **1-Bromo-2-methylpropan-2-amine**, its structural isomer, 2-Bromo-2-methylpropan-1-amine hydrobromide, has more extensive documentation, particularly regarding its synthesis and reactivity. This section provides a detailed technical overview of this isomer.

Chemical Identification and Properties

Property	Value	Citation(s)
IUPAC Name	2-Bromo-2-methylpropan-1-amine hydrobromide	[5] [6]
CAS Number	36565-68-1	[5]
Molecular Formula	C ₄ H ₁₁ Br ₂ N	[5]
Molecular Weight	232.95 g/mol	[5]
Physical Form	White to Yellow Solid	[5]

Synthesis

A plausible synthetic route for 2-Bromo-2-methylpropan-1-amine is a modified Gabriel synthesis, which is effective for preparing primary amines from alkyl halides and avoids over-alkylation.[\[6\]](#)



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Caption: Proposed synthetic pathway for 2-Bromo-2-methylpropan-1-amine hydrobromide.

Step 1: Synthesis of N-(2-bromo-2-methylpropyl)phthalimide

- To a solution of potassium phthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1,2-dibromo-2-methylpropane (1.1 eq).
- Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under an inert atmosphere.
- After completion, cool the mixture to room temperature and pour it into ice-water.

- Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield crude N-(2-bromo-2-methylpropyl)phthalimide.
- Purify the crude product by recrystallization from a suitable solvent like ethanol/water.

Step 2: Synthesis of 2-Bromo-2-methylpropan-1-amine

- Suspend the purified N-(2-bromo-2-methylpropyl)phthalimide (1.0 eq) in ethanol.
- Add hydrazine monohydrate (1.5 eq) to the suspension.
- Heat the mixture to reflux for 4-6 hours, during which a precipitate of phthalhydrazide will form.
- Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-Bromo-2-methylpropan-1-amine.

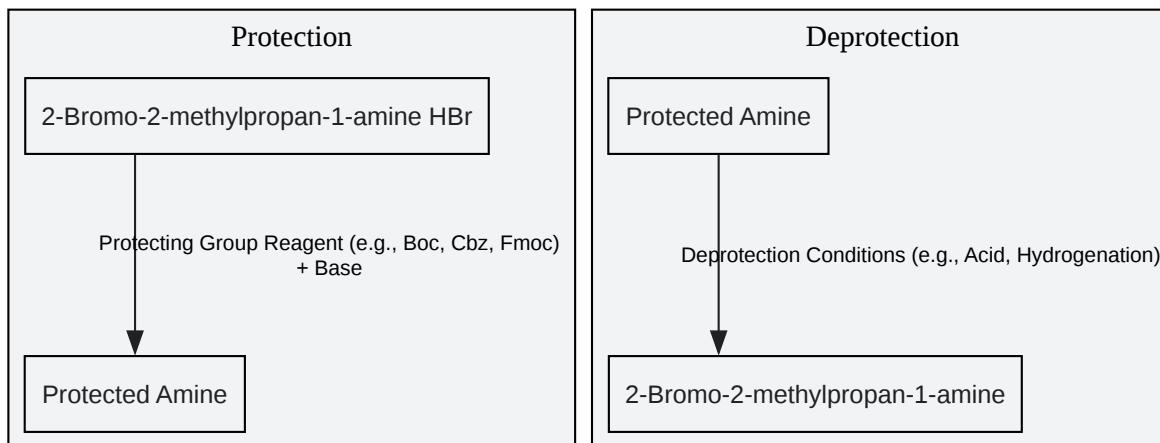
Step 3: Formation of 2-Bromo-2-methylpropan-1-amine hydrobromide

- Dissolve the crude amine in a minimal amount of diethyl ether.
- Cool the solution in an ice bath and add a solution of hydrobromic acid in acetic acid or ethereal HBr dropwise with stirring until precipitation is complete.
- Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 2-Bromo-2-methylpropan-1-amine hydrobromide.

Reactivity and Experimental Protocols

2-Bromo-2-methylpropan-1-amine hydrobromide is a valuable building block in organic synthesis. The primary amine is nucleophilic, while the tertiary bromide is susceptible to nucleophilic substitution and elimination reactions.^[7] This necessitates the use of protecting groups for selective transformations.

The hydrobromide salt requires neutralization before or during the protection reaction to free the amine for reaction.^[7]



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Caption: General workflow for amine protection and deprotection.

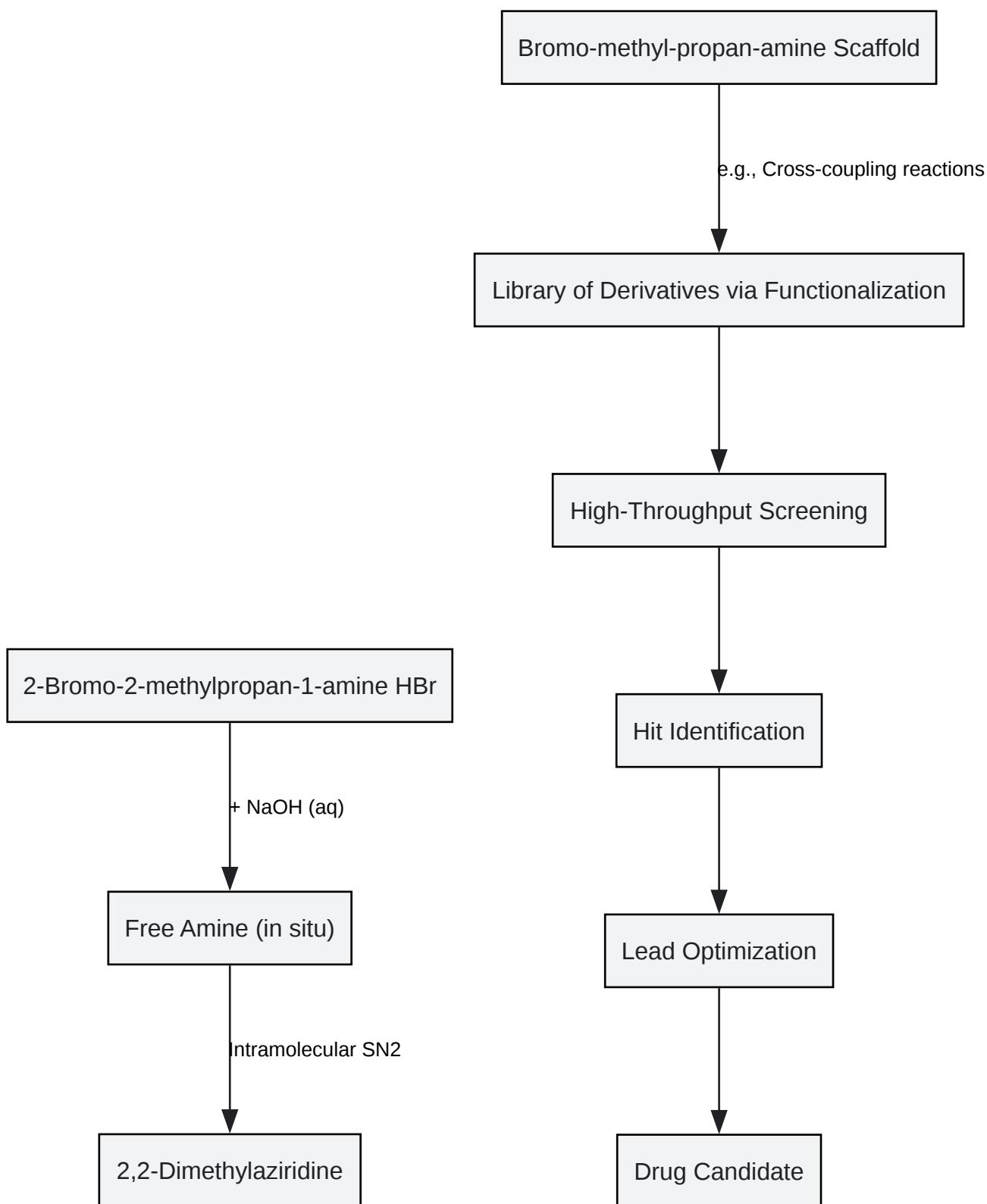
Experimental Protocol: N-Boc Protection This protocol is a representative example of amine protection.

- Reaction Setup: Dissolve 2-Bromo-2-methylpropan-1-amine hydrobromide (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution at room temperature.
- Addition of Boc Anhydride: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the stirred solution.
- Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.
- Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

Experimental Protocol: N-Boc Deprotection[7]

- Reaction Setup: Dissolve the N-Boc protected 2-Bromo-2-methylpropan-1-amine (1.0 eq) in dichloromethane (DCM).
- Addition of Acid: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
- Reaction: Stir the reaction mixture at room temperature for 1-4 hours.
- Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized.

The structure of 2-Bromo-2-methylpropan-1-amine favors intramolecular nucleophilic substitution to form 2,2-dimethylaziridine, a valuable synthetic intermediate.[\[8\]](#)

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